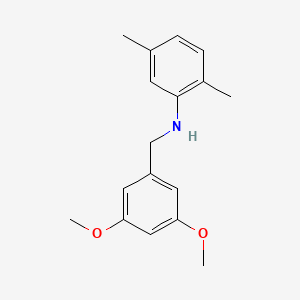![molecular formula C14H12N4O4 B5036395 5-[(2,5-dioxo-1-phenyl-3-pyrrolidinyl)amino]-2,4(1H,3H)-pyrimidinedione](/img/structure/B5036395.png)
5-[(2,5-dioxo-1-phenyl-3-pyrrolidinyl)amino]-2,4(1H,3H)-pyrimidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(2,5-dioxo-1-phenyl-3-pyrrolidinyl)amino]-2,4(1H,3H)-pyrimidinedione, commonly known as DCPD, is a pyrimidine-based compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Applications De Recherche Scientifique
DCPD has been studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and inflammation. In cancer research, DCPD has shown promising results in inhibiting the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In diabetes research, DCPD has been studied for its potential to regulate glucose metabolism and improve insulin sensitivity. In inflammation research, DCPD has been studied for its anti-inflammatory properties.
Mécanisme D'action
The mechanism of action of DCPD involves the inhibition of various enzymes and signaling pathways that are involved in cell proliferation, angiogenesis, and inflammation. DCPD has been shown to inhibit the activity of thymidylate synthase, an enzyme involved in DNA synthesis, and vascular endothelial growth factor receptor 2, a signaling pathway involved in angiogenesis. DCPD has also been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha.
Biochemical and Physiological Effects:
DCPD has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that DCPD inhibits the growth of cancer cells, regulates glucose metabolism, and inhibits the production of pro-inflammatory cytokines. In vivo studies have shown that DCPD inhibits tumor growth, improves insulin sensitivity, and reduces inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
DCPD has several advantages for lab experiments, including its high purity, high yield, and stability. However, DCPD has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
DCPD has shown promising results in various scientific research applications, and there are several future directions for further research. One future direction is to study the potential of DCPD as a combination therapy with other anticancer drugs. Another future direction is to study the potential of DCPD as a therapeutic agent for other diseases such as neurodegenerative disorders. Additionally, further research is needed to optimize the synthesis method of DCPD and to study its pharmacokinetics and toxicity in vivo.
Méthodes De Synthèse
The synthesis of DCPD involves the reaction of 3,4-dihydro-2H-pyrrole-2,5-dione with phenylhydrazine and subsequent reaction with ethyl acetoacetate. The resulting product is then treated with ammonium acetate to yield DCPD. This synthesis method has been optimized to yield high purity and high yield of DCPD.
Propriétés
IUPAC Name |
5-[(2,5-dioxo-1-phenylpyrrolidin-3-yl)amino]-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O4/c19-11-6-9(16-10-7-15-14(22)17-12(10)20)13(21)18(11)8-4-2-1-3-5-8/h1-5,7,9,16H,6H2,(H2,15,17,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMBXWIBLBOYNLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=CC=C2)NC3=CNC(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3,4,5-triethoxybenzamide](/img/structure/B5036312.png)
![3-{5-[3-(acetylamino)phenoxy]-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}propanoic acid](/img/structure/B5036315.png)
![N-{1-[(2,5-dichlorophenyl)amino]-2-oxo-2-phenylethyl}-2-furamide](/img/structure/B5036322.png)
![1-[4-(2-bromophenoxy)butyl]piperidine](/img/structure/B5036328.png)

![2-[1-methyl-2-oxo-2-(2,2,4,6-tetramethyl-1(2H)-quinolinyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5036361.png)
![1-methyl-4-{2-[2-(4-methylphenoxy)ethoxy]ethyl}piperazine oxalate](/img/structure/B5036373.png)

![N-[1-[(allylamino)carbonyl]-2-(1,3-benzodioxol-5-yl)vinyl]-2-methoxybenzamide](/img/structure/B5036385.png)
![1,3-dimethyl-5-{[(4-nitrophenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5036402.png)
![N-[2-(acetylamino)ethyl]-2-[(2-chloro-4-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5036405.png)

![(2-{3-[3-(5-ethyl-2-pyrimidinyl)phenyl]-1H-pyrazol-1-yl}ethyl)dimethylamine](/img/structure/B5036410.png)
![2-[(4-chlorophenyl)thio]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)propanamide](/img/structure/B5036418.png)